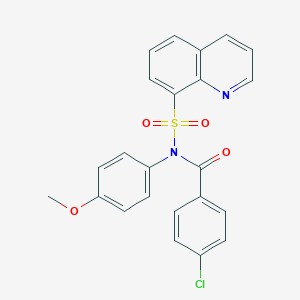

N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, commonly known as Sulfadiazine, is a sulfonamide antibiotic that has been widely used in the treatment of various bacterial infections. It is a crystalline powder with a molecular formula of C15H14ClN3O4S and a molecular weight of 355.81 g/mol.

Wirkmechanismus

Sulfadiazine exerts its antimicrobial activity by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of tetrahydrofolic acid, a coenzyme required for the synthesis of nucleic acids. Sulfadiazine competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme involved in the synthesis of dihydrofolic acid, thereby inhibiting its activity and ultimately leading to the inhibition of bacterial growth.

Biochemical and Physiological Effects:

Sulfadiazine has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. It is readily absorbed from the gastrointestinal tract and distributed throughout the body, including the cerebrospinal fluid. Sulfadiazine is metabolized in the liver and excreted in the urine.

Vorteile Und Einschränkungen Für Laborexperimente

Sulfadiazine has several advantages as a research tool, including its broad spectrum of antimicrobial activity, its well-established mechanism of action, and its availability as a commercial product. However, it also has limitations, such as its potential for toxicity and the development of bacterial resistance.

Zukünftige Richtungen

Future research on Sulfadiazine could focus on the development of new analogs with improved antimicrobial activity and reduced toxicity. Additionally, the use of Sulfadiazine in combination with other antibiotics could be explored as a strategy to overcome bacterial resistance. Finally, the potential use of Sulfadiazine in the treatment of other diseases, such as cancer, could also be investigated.

Synthesemethoden

Sulfadiazine can be synthesized through a multi-step process involving the condensation of 4-amino-N-(4-chlorobenzoyl)benzenesulfonamide with 4-methoxyaniline, followed by cyclization with acetic anhydride and oxidation with potassium permanganate. The resulting product is then purified through recrystallization to obtain pure Sulfadiazine.

Wissenschaftliche Forschungsanwendungen

Sulfadiazine has been extensively studied for its antimicrobial properties and has been used in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and meningitis. It has also been used as a prophylactic agent for the prevention of toxoplasmosis in immunocompromised patients.

Eigenschaften

Molekularformel |

C23H17ClN2O4S |

|---|---|

Molekulargewicht |

452.9 g/mol |

IUPAC-Name |

4-chloro-N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide |

InChI |

InChI=1S/C23H17ClN2O4S/c1-30-20-13-11-19(12-14-20)26(23(27)17-7-9-18(24)10-8-17)31(28,29)21-6-2-4-16-5-3-15-25-22(16)21/h2-15H,1H3 |

InChI-Schlüssel |

DLYAKXNFCGLJFB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Kanonische SMILES |

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)

![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)

![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)

![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)

![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)

![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)

![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)

![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)

![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)

![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)